d-Alaninol

Catalog No.
S662547
CAS No.
35320-23-1
M.F
C3H9NO
M. Wt
75.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
d-Alaninol

CAS Number

35320-23-1

Product Name

d-Alaninol

IUPAC Name

(2R)-2-aminopropan-1-ol

Molecular Formula

C3H9NO

Molecular Weight

75.11 g/mol

InChI

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m1/s1

InChI Key

BKMMTJMQCTUHRP-GSVOUGTGSA-N

SMILES

CC(CO)N

Synonyms

(2R)-2-Amino-1-propanol; (-)-2-Amino-1-propanol; (-)-2-Aminopropanol; (-)-Alaninol; (2R)-2-Amino-1-propanol; (R)-(-)-2-Aminopropanol; (R)-2-Amino-1-propanol; (R)-2-Aminopropan-1-ol; (R)-2-Aminopropanol; (R)-Alaninol; D-2-Amino-1-propanol; D-Alaninol;

Canonical SMILES

CC(CO)N

Isomeric SMILES

C[C@H](CO)N

Role in bacterial cell wall synthesis:

d-Alaninol is a precursor to d-alanine, which is a crucial component of the peptidoglycan layer in the cell walls of many bacteria. Researchers study the enzymes involved in d-alaninol metabolism to understand bacterial cell wall synthesis and identify potential targets for antibiotic development. [Source: National Institutes of Health, ]

Studies in marine environments:

d-Alaninol is the most abundant d-amino acid in the ocean. Scientists are investigating the role of d-alaninol in the marine dissolved organic nitrogen (DON) pool. They are also exploring the use of d-alanine aminotransferase enzymes from marine bacteria to understand how d-alaninol is recycled and utilized in the ocean. [Source: National Institutes of Health, ]

D-Alaninol, also known as (±)-2-amino-1-propanol, is an organic compound characterized by its amino alcohol structure. It is a chiral molecule, which means it exists in two enantiomeric forms: D-alaninol and L-alaninol. The D-form is particularly significant in biochemical applications due to its role as a building block in various biological processes. D-Alaninol is a colorless liquid at room temperature, exhibiting moderate toxicity upon ingestion and skin contact, and it acts as a severe skin irritant.

  • Interaction with biological membranes: The amphiphilic nature (having both hydrophobic and hydrophilic regions) of d-Alaninol could allow it to interact with cell membranes, potentially affecting their permeability or function [].
  • Enzyme inhibition: The structural similarity of d-Alaninol to some amino acids might enable it to interact with enzymes, potentially inhibiting their activity [].

  • Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to primary amines with reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: D-Alaninol participates in nucleophilic substitution reactions where the hydroxyl group can be replaced by other functional groups like halides or esters.

These reactions are essential for its utility in synthetic organic chemistry.

D-Alaninol plays a crucial role in various biochemical pathways. It has been utilized in the synthesis of compounds such as N6-α-(I-hydroxypropyl) lysine and diastereomers of β-amino alcohols. Its involvement in forming ferrocene–palladium (II) complexes suggests potential implications for cellular processes. Additionally, it has been studied for its effects on enzyme activity, particularly in the context of cell wall biosynthesis in bacteria.

D-Alaninol can be synthesized through several methods:

  • Reduction of Alanine: A common laboratory method involves reducing alanine using lithium aluminum hydride in an anhydrous solvent like tetrahydrofuran under controlled temperature conditions.
  • Catalytic Hydrogenation: In industrial settings, D-alaninol is often produced via catalytic hydrogenation of alanine using metal catalysts such as palladium on carbon under high pressure and temperature conditions. This method yields high purity and efficiency.

These synthesis routes highlight the versatility of D-alaninol production.

D-Alaninol finds applications across various fields:

  • Chiral Modifier: It is used as a chiral modifier in asymmetric synthesis and catalysis, particularly on copper surfaces.
  • Pharmaceuticals: Due to its biological activity, it serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Biochemical Research: D-Alaninol is employed in studies related to enzyme mechanisms and metabolic pathways.

These applications underscore its significance in both research and industry.

Research into the interactions of D-alaninol includes its role in enzyme catalysis, particularly with D-alanine—D-alanine ligase, which is crucial for peptidoglycan biosynthesis in bacterial cell walls. This enzyme catalyzes the formation of D-alanyl-D-alanine from ATP and D-alanine, illustrating the compound's importance in microbial physiology . Additionally, studies have explored its interactions with various substrates and inhibitors, enhancing our understanding of its biochemical roles.

D-Alaninol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeKey Features
L-AlaninolAmino AlcoholEnantiomer of D-alaninol; different biological activity.
D-AlanineAmino AcidPrecursor to D-alanyl-D-alanine; involved in cell wall synthesis.
N-Boc-D-alaninolProtected Amino AlcoholUsed for peptide synthesis; has a protecting group that alters reactivity.
D-Alanyl-D-alanineDipeptideComponent of bacterial peptidoglycan; crucial for cell wall integrity.

D-Alaninol's unique chiral properties make it particularly valuable as a chiral building block in organic synthesis and biochemistry.

The study of D-alaninol originated from broader investigations into D-amino acids, first identified in bacterial peptidoglycan during the 1950s. Early synthetic routes relied on stoichiometric reductions of D-alanine derivatives, as demonstrated by Karrer et al. (1948), who reduced L-alanine esters to yield (S)-2-amino-1-propanol. The 21st century saw paradigm shifts with catalytic methods:

  • 2001: Studer's catalytic hydrogenation of alanine esters achieved 99% enantiomeric excess (ee)
  • 2008: Patent US8344182B2 introduced autoclave-based HCl-mediated synthesis from (S)-1-methoxy-2-propylamine at 135–140°C
  • 2024: Biocatalytic approaches using Escherichia coli BL21(DE3) achieved 7.05 g/L L-alanine yields

Significance in Chirality Research

D-Alaninol's R-configuration makes it indispensable for studying stereochemical effects:

PropertyD-AlaninolL-Alaninol
Optical Rotation (20°C)-16° ± 2° (Neat)+16° ± 2° (Neat)
Enzymatic RecognitionSubstrate for DAAO*Substrate for LAAO*
Bacterial CompatibilityIncorporated in PG**Toxic to most bacteria

DAAO: D-amino acid oxidase; LAAO: L-amino acid oxidase
*
PG: Peptidoglycan

Chiral HPLC studies on Chiralcel OJ-3R columns achieve baseline separation (Rs > 2.0) between enantiomers, critical for pharmaceutical quality control.

Theoretical Framework for D-Alaninol Studies

The molecule's reactivity stems from its:

  • Electron-Deficient Amino Group (pKa = 9.82): Enables Schiff base formation with carbonyl compounds
  • Hydroxyl Nucleophilicity (pKa = 16.5): Participates in Mitsunobu reactions and SN2 displacements
  • Conformational Flexibility: Three stable rotamers observed via ROA spectroscopy due to NH···O hydrogen bonding

Quantum mechanical calculations (B3LYP/6-311++G**) reveal a 12.3 kcal/mol barrier for amine inversion, explaining its configurational stability under physiological conditions.

Position in Modern Synthetic Organic Chemistry

D-Alaninol serves as a building block in:

  • Antibiotics: Core structure in levofloxacin synthesis (Patent US8344182B2)
  • Ligands: Chiral ligands for asymmetric hydrogenation (e.g., BINAP derivatives)
  • Peptidomimetics: Backbone modifier in HIV protease inhibitors

Industrial production metrics (2024):

ParameterToray ProcessBiocatalytic
Purity99.0% ee98.5% ee
Annual Capacity50 MT10 MT
CO2 Footprint8.2 kg/kg2.1 kg/kg

Chemical Synthesis Routes

Reduction of d-Alanine Derivatives

The reduction of d-alanine derivatives represents a fundamental approach for the synthesis of d-alaninol through chemical methodologies [25]. The most commonly employed reduction strategy involves the conversion of protected d-alanine derivatives using mixed anhydride reduction methods [25]. This approach typically utilizes triethylamine and ethyl chloroformate to form an activated intermediate, followed by reduction with sodium borohydride in aqueous conditions [25].

The reduction process proceeds through the formation of a mixed anhydride intermediate when d-alanine derivatives are treated with ethyl chloroformate in the presence of triethylamine at temperatures ranging from negative ten to negative five degrees Celsius [25]. The subsequent addition of sodium borohydride in water at room temperature for four hours yields the corresponding alcohol product with moderate to good yields [25]. This methodology has been successfully applied to various protected d-alanine derivatives, demonstrating broad substrate tolerance [25].

Alternative reduction approaches have been developed using lithium aluminum hydride and other metal hydride reducing agents [1]. These methods typically require anhydrous conditions and provide excellent yields of d-alaninol from d-alanine esters and amides [1]. The stereospecificity of these reductions is maintained throughout the process, ensuring that the absolute configuration of the starting d-alanine derivative is preserved in the final d-alaninol product [1].

Direct Conversion from Optically Active Chloropropionic Acids

Direct conversion methodologies from optically active chloropropionic acids provide an efficient route to d-alaninol synthesis [29]. The process involves the reaction of optically active chloropropionic acid with ammonia in water or water-alcohol mixtures under controlled conditions [29]. This methodology offers significant advantages in terms of stereochemical control and reaction efficiency [29].

The conversion proceeds through a nucleophilic substitution mechanism where ammonia displaces the chloride ion from the chloropropionic acid substrate [29]. The reaction conditions typically involve temperatures around twenty-two degrees Celsius and utilize ammonium ion solutions to ensure complete conversion [29]. The stereochemistry of the starting chloropropionic acid is retained during the transformation, providing enantiomerically pure d-alaninol products [29].

Research has demonstrated that both l-chloropropionic acid and d-chloropropionic acid can serve as effective starting materials for the synthesis of their corresponding alanine derivatives [4] [29]. The reaction yields are generally high, ranging from sixty to eighty percent depending on the specific reaction conditions and substrate purity [29]. This methodology has been successfully scaled for industrial applications due to its simplicity and cost-effectiveness [29].

Stereoselective Synthesis Approaches

Stereoselective synthesis approaches for d-alaninol have been developed utilizing asymmetric reduction of prochiral ketone precursors [28]. These methodologies employ chiral catalysts or chiral auxiliaries to achieve high levels of enantioselectivity in the formation of the desired d-alaninol stereoisomer [28]. The asymmetric reduction of l-menthyl esters of ketone precursors represents one such effective approach [28].

The stereoselective synthesis typically involves the use of chiral oxazaborolidine catalysts or chiral alcohol dehydrogenases to achieve the desired stereochemical outcome [5]. These catalysts provide excellent enantioselectivity, often exceeding ninety-five percent enantiomeric excess [5]. The reaction conditions are generally mild, operating at room temperature or slightly elevated temperatures [5].

Advanced stereoselective methodologies have incorporated aziridinyl ring-opening reactions and organozinc-copper-mediated reactions to construct the amino alcohol functionality with precise stereochemical control [5]. These approaches allow for the stereoselective synthesis of both l-type and d-type amino alcohol products through the appropriate choice of reaction conditions and catalysts [5]. The methodology has been successfully applied to the synthesis of various d-alaninol derivatives with unnatural side chains [5].

Enzymatic Synthesis Pathways

Enzyme-Catalyzed Transformation Methods

Enzyme-catalyzed transformation methods for d-alaninol synthesis utilize stereoselective biocatalysts to achieve high levels of product purity and yield [9] [11]. Alanine dehydrogenases represent the primary class of enzymes employed for these transformations, catalyzing the reductive amination of pyruvate derivatives to form d-alanine, which can subsequently be reduced to d-alaninol [9] [11].

The alanine dehydrogenase from Vibrio proteolyticus has been identified as particularly effective for the production of d-alanine derivatives using fluorinated pyruvate substrates [9]. This enzyme demonstrates exceptional catalytic efficiency and complete enantiomeric excess in the formation of d-alanine products [9]. The reaction proceeds under mild conditions with cofactor recycling systems to maintain optimal enzyme activity [9].

Diaminopimelate dehydrogenases from Symbiobacterium thermophilum have also been extensively studied for their ability to catalyze the stereoselective synthesis of d-amino acids [10] [11]. These enzymes exhibit broad substrate tolerance and can effectively convert various two-keto acid substrates to their corresponding d-amino acid products with excellent stereoselectivity [10]. The engineered variants of these enzymes show enhanced activity toward specific substrates, including alanine precursors [10].

Membrane-associated l-amino acid deaminases from Proteus mirabilis have been employed in cascade biocatalytic systems for the stereoinversion of l-amino acids to d-amino acids [32]. These enzymes catalyze the oxidative deamination of l-amino acids to form keto acid intermediates, which are subsequently reduced by stereoselective dehydrogenases to yield d-amino acid products [32]. The whole-cell biocatalyst systems incorporating these enzymes achieve quantitative conversion with greater than ninety-nine percent enantiomeric excess [32].

Cofactor Regeneration Systems

Cofactor regeneration systems play a crucial role in enzymatic synthesis pathways for d-alaninol production, ensuring sustainable and economically viable biocatalytic processes [31] [34]. Nicotinamide adenine dinucleotide phosphate hydrogen regeneration represents the most critical aspect of these systems, as most enzymatic transformations require this cofactor for optimal activity [31] [34].

Formate dehydrogenase-based regeneration systems provide an efficient method for nicotinamide adenine dinucleotide phosphate hydrogen recycling [32] [34]. The formate dehydrogenase from Pseudomonas species catalyzes the oxidation of formate to carbon dioxide while simultaneously reducing nicotinamide adenine dinucleotide phosphate to its reduced form [9] [32]. This system offers advantages including inexpensive substrate costs and easily removable byproducts [34].

Glucose dehydrogenase systems represent another effective approach for cofactor regeneration in d-alaninol synthesis [10] [31]. The glucose dehydrogenase from Gluconobacter oxidans catalyzes the oxidation of glucose to gluconolactone, which spontaneously hydrolyzes to gluconic acid, driving the reaction to completion [10]. This coupled reaction system has been successfully implemented at preparative scales exceeding fifty kilograms [10].

Alcohol dehydrogenase-based regeneration systems utilizing isopropanol as the electron donor have been developed for efficient nicotinamide adenine dinucleotide hydrogen recycling [31]. The engineered alcohol dehydrogenase variants from Geobacillus stearothermophilus demonstrate enhanced catalytic efficiency and increased expression levels in recombinant systems [31]. These systems achieve nicotinamide adenine dinucleotide hydrogen generating velocities exceeding two per second, even at low cofactor concentrations [31].

Cofactor SystemEnzyme SourceSubstrateProductEfficiencyReference
Formate dehydrogenasePseudomonas sp.FormateCarbon dioxide>85% yield [9] [32]
Glucose dehydrogenaseGluconobacter oxidansGlucoseGluconic acid89% yield [10]
Alcohol dehydrogenaseGeobacillus stearothermophilusIsopropanolAcetone>95% yield [31]

Biosynthetic Production Methods

Recombinant Escherichia coli Approaches

2.3.1.1. Biobrick Method for Gene Assembly

The biobrick method for gene assembly represents a standardized approach for constructing recombinant Escherichia coli systems capable of d-alaninol biosynthesis [13] [18]. This methodology utilizes standardized biological parts that can be efficiently assembled into novel biological systems through the three antibiotic assembly system [13] [33]. The biobrick approach enables the systematic construction of gene expression cassettes with high efficiency and reproducibility [13] [18].

The biobrick assembly process involves the use of specific restriction enzymes including EcoRI, SpeI, XbaI, and PstI to create compatible cohesive ends for efficient ligation [33]. The resulting scar sequences generated after ligation are not recognized by restriction enzymes, ensuring the stability of the assembled constructs [33]. This methodology has been successfully applied to the construction of multi-gene expression systems for amino acid biosynthesis [13] [18].

Implementation of the biobrick method for d-alaninol production involves the assembly of genes encoding alanine dehydrogenase, alanine racemase, and glucose dehydrogenase from Bacillus pseudofirmus OF4 [13] [18]. The standardized parts include promoters, ribosome binding sites, functional genes, and terminators that can be systematically combined to optimize expression levels [13] [18]. This approach offers significant advantages over conventional cloning methods in terms of scalability and automation [18].

2.3.1.2. Tandem Three-Gene Co-expression Systems

Tandem three-gene co-expression systems have been developed for efficient d-alaninol biosynthesis in recombinant Escherichia coli strains [13] [18]. These systems incorporate alanine dehydrogenase, alanine racemase, and glucose dehydrogenase genes in a single expression plasmid to ensure coordinated enzyme production [13] [18]. The co-expression approach enables the simultaneous production of all necessary enzymes for the biosynthetic pathway [13] [18].

The pET-22bNS-DadX-Ald-Gdh plasmid represents a successful implementation of the tandem three-gene co-expression strategy [13] [18]. This construct contains the three essential genes derived from Bacillus pseudofirmus OF4 under the control of compatible expression elements [13] [18]. The recombinant Escherichia coli BL21(DE3) strain harboring this plasmid demonstrates significant production capabilities for d-alanine and l-alanine [13] [18].

Under optimized reaction conditions including twenty millimolar sodium carbonate-sodium bicarbonate buffer at pH 10.1, two hundred millimolar d-glucose, two hundred millimolar sodium pyruvate, and two hundred millimolar ammonium chloride, the tandem three-gene system achieves maximum concentrations of 6.48 grams per liter d-alanine and 7.05 grams per liter l-alanine after three hours of reaction time [13] [18]. The whole-cell biocatalytic reaction operates at thirty-seven degrees Celsius under one hundred eighty revolutions per minute agitation [13] [18].

2.3.1.3. Promoter Optimization for Expression

Promoter optimization represents a critical aspect of recombinant Escherichia coli systems for enhanced d-alaninol biosynthesis [13] [18]. Various promoter systems including T7, Lac, Tac, and Trc promoters have been evaluated for their ability to drive high-level expression of the biosynthetic enzymes [13] [18]. The selection of appropriate promoters significantly influences the overall productivity of the biosynthetic system [13] [18].

The T7 promoter system has been identified as the most effective for driving expression of the alanine dehydrogenase gene in the tandem three-gene co-expression system [13] [18]. Western blot analysis reveals that the expression level of alanine dehydrogenase has the most significant effect on d-alanine and l-alanine production, indicating that this enzyme represents the rate-limiting step in the biosynthetic pathway [13] [18]. Promoter replacement experiments demonstrate that optimization of alanine dehydrogenase expression can substantially improve overall system performance [13] [18].

Twenty-one different promoter combinations have been constructed and evaluated for their impact on the biosynthetic efficiency of the three-gene co-expression system [18]. The systematic evaluation of these promoter combinations enables the identification of optimal expression conditions for each component of the biosynthetic pathway [18]. This approach provides a framework for fine-tuning enzyme expression levels to achieve maximum productivity [18].

Other Microbial Production Systems

Alternative microbial production systems for d-alaninol biosynthesis have been developed using various bacterial and yeast hosts [23]. Corynebacterium glutamicum represents a particularly promising platform due to its remarkable tolerance to high concentrations of d-alanine and its established use in amino acid production [23]. The engineered Corynebacterium glutamicum strains demonstrate exceptional productivity for d-alanine synthesis through direct fermentation from glucose [23].

The development of efficient d-alanine fermentation systems in Corynebacterium glutamicum involves the optimization of meso-diaminopimelate dehydrogenases and the systematic deletion of l-alanine biosynthetic pathways [23]. The engineered strain DA-11 produces eighty-five grams per liter d-alanine with a yield of 0.30 grams per gram glucose and optical purity exceeding ninety-nine percent [23]. This fermentation platform demonstrates the potential for extension to other d-amino acid syntheses [23].

Systems metabolic engineering approaches have been employed to enhance d-alanine production through strengthening glucose assimilation and pyruvate supply, reducing organic acid byproduct formation, and attenuating the tricarboxylic acid cycle [23]. The introduction of l-amino acid deaminase effectively reduces l-alanine accumulation in the fermentation broth [23]. These comprehensive engineering strategies result in significantly improved yields and productivities compared to conventional fermentation approaches [23].

Green Chemistry and Sustainable Synthesis Approaches

Green chemistry and sustainable synthesis approaches for d-alaninol production focus on environmentally friendly methodologies that minimize waste generation and energy consumption [20] [21] [35]. Electrochemical flow synthesis represents a promising alternative to traditional fermentation and chemical synthesis methods [20]. This approach utilizes renewable energy sources and reduces the environmental impact associated with conventional production processes [20].

The electrochemical synthesis of alanine derivatives employs zero-gap flow electrolyzers with titanium/titanium oxide catalyst combinations [20]. The electrode design eliminates gaps between electrodes and membranes, reducing resistance and improving efficiency for organic electrochemical reactions [20]. The reaction mixture flows through porous catalyst layers, maximizing the active catalyst area and enhancing reaction rates [20]. When powered by renewable energy sources, this approach provides a sustainable alternative to conventional synthesis methods [20].

Biobased alanine production utilizing renewable feedstocks represents another important aspect of sustainable d-alaninol synthesis [21] [24]. Biotechnology and fermentation processes using plant-derived materials such as corn, sugarcane, and agricultural waste offer environmentally friendly alternatives to petroleum-based synthesis routes [21] [24]. These approaches significantly reduce carbon footprints and support circular economy principles [21] [24].

Enzymatic cascade systems operating under mild conditions provide green alternatives to chemical synthesis methods requiring harsh reaction conditions [35] [36]. The engineered enzyme cascades for amino alcohol synthesis operate at room temperature and atmospheric pressure in aqueous media [35] [36]. These biocatalytic systems replace transition metal catalysts and flammable reagents with renewable biocatalysts, offering improved safety and environmental compatibility [35] [36]. The selectivity of enzymatic systems often exceeds ninety-nine percent, reducing the need for extensive purification processes [35] [36].

Green ApproachMethodAdvantagesEfficiencyReference
Electrochemical flowZero-gap electrolyzerRenewable energy compatibleHigh conversion rates [20]
Biobased feedstocksFermentationReduced carbon footprint89% yield [21] [24]
Enzymatic cascadesBiocatalysisMild conditions>99% selectivity [35] [36]
Whole-cell systemsRecombinant microbesIntegrated production85 g/L productivity [23]

The implementation of green chemistry principles in d-alaninol synthesis involves the optimization of reaction conditions to minimize solvent use and waste generation [37] [41]. Solvent-free and water-free biocatalytic processes have been developed to address environmental concerns associated with traditional aqueous biocatalysis [41]. These approaches utilize neat substrates or biogenic solvents to achieve high productivities while maintaining environmental compatibility [37] [41].

XLogP3

-1

UNII

770ZI70L3Q

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

(-)-2-aminopropanol

Dates

Modify: 2023-08-15
Ayme et al. A synthetic molecular pentafoil knot. Nature Chemistry, doi: 10.1038/nchem.1193, published online 6 November 2011 http://www.nature.com/nchem

Explore Compound Types